molecular formula C14H12N4O2S2 B2867019 4-amino-N-[4-(2-thienyl)-2-pyrimidinyl]benzenesulfonamide CAS No. 865657-84-7

4-amino-N-[4-(2-thienyl)-2-pyrimidinyl]benzenesulfonamide

Cat. No. B2867019
CAS RN: 865657-84-7
M. Wt: 332.4
InChI Key: LTBQAXPDQPGDFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-[4-(2-thienyl)-2-pyrimidinyl]benzenesulfonamide is an organic compound with the molecular formula C14H12N4O2S2 . It belongs to the class of organic compounds known as aminobenzenesulfonamides, which are organic compounds containing a benzenesulfonamide moiety with an amine group attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzenesulfonamide moiety with an amine group attached to the benzene ring . The compound has a molecular weight of 332.4 .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.497±0.06 g/cm3 and a predicted boiling point of 609.9±65.0 °C .

Scientific Research Applications

Carbonic Anhydrase Inhibitors and Ocular Hypertension

Compounds such as Aminozolamide (6-amino-2-benzothiazolesulfonamide), derived from ethoxzolamide, have been researched for their application as carbonic anhydrase inhibitors, particularly in the context of lowering intraocular pressure (IOP) in conditions like ocular hypertension. Studies have demonstrated that when delivered in a gel formulation, aminozolamide effectively reduces IOP in rabbits, primates, and humans, highlighting the significance of drug delivery vehicles in enhancing the drug's efficacy at the active site (Lewis, Schoenwald, & Barfknecht, 1988; Lewis, Schoenwald, Barfknecht, & Phelps, 1986).

Gastroprotective Effects

Research into ebrotidine, a derivative characterized by its high receptor affinity and gastroprotective effect, has shown promising results in preventing gastroduodenal lesions induced by non-steroidal anti-inflammatory drugs (NSAIDs). A study demonstrated that ebrotidine exhibits a non-competitive inhibitory action on carbonic anhydrase I and II, which plays a central role in HCl secretion in the stomach, thus preventing mucosal lesions caused by NSAIDs (Puscas, Puscas, & Coltău, 1997).

Anticancer Research

The investigation of histone deacetylase inhibitors, such as MS-275 (3-pyridylmethyl N-{4-[(2-aminophenyl)carbamoyl]benzyl}carbamate), for their potential in cancer therapy has also been significant. MS-275 has undergone pharmacokinetic studies to evaluate its oral uptake and safety, demonstrating dose-dependent increases in pharmacokinetic variables and showing partial remissions in patients with advanced solid malignancies and lymphomas. This research underscores the compound's potential in cancer therapy (Gore et al., 2008).

Mechanism of Action

While the specific mechanism of action for 4-amino-N-[4-(2-thienyl)-2-pyrimidinyl]benzenesulfonamide is not provided in the retrieved sources, sulfonamides in general are known to inhibit carbonic anhydrase and dihydropteroate synthetase, making them effective in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

properties

IUPAC Name

4-amino-N-(4-thiophen-2-ylpyrimidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S2/c15-10-3-5-11(6-4-10)22(19,20)18-14-16-8-7-12(17-14)13-2-1-9-21-13/h1-9H,15H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBQAXPDQPGDFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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